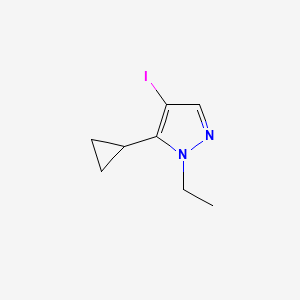![molecular formula C23H21N3O B2874216 2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole CAS No. 887884-92-6](/img/structure/B2874216.png)
2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a naphthalene moiety, a piperidine ring, and a benzodiazole structure
作用機序
Target of Action
Compounds with similar structures, such as benzimidazole derivatives, have been reported to interact with various targets, including enzymes like cathepsin g and chymase .
Mode of Action
Benzimidazole derivatives, which share a similar structure, are known to interact with their targets through various mechanisms . For instance, some benzimidazole derivatives have been reported to exhibit cytotoxic potential against certain leukemia cell lines .
Biochemical Pathways
Benzimidazole derivatives have been associated with a broad range of chemical and biological properties, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Similar compounds, such as benzimidazole derivatives, are known to have diverse pharmacokinetic profiles depending on their specific structures and functional groups .
Result of Action
Benzimidazole derivatives, which share a similar structure, have been reported to exhibit a variety of biological activities, including antibacterial, antitumor, and anti-inflammatory effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the activity and stability of similar compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the condensation of naphthalene-1-carbonyl chloride with piperidin-4-amine to form an intermediate, which is then cyclized with o-phenylenediamine under specific conditions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
化学反応の分析
Types of Reactions
2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce various hydro derivatives .
科学的研究の応用
2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
類似化合物との比較
Similar Compounds
- **1-(naphthalene-1-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole
- 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
- 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one
Uniqueness
2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its naphthalene moiety, piperidine ring, and benzodiazole structure contribute to its versatility and potential for diverse applications .
特性
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c27-23(19-9-5-7-16-6-1-2-8-18(16)19)26-14-12-17(13-15-26)22-24-20-10-3-4-11-21(20)25-22/h1-11,17H,12-15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPDCOVHMZJHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Methoxy-2,5-bis(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2874133.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2874134.png)






![N-[6-(diethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2874145.png)


![methyl 2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2874150.png)
![(Z)-3-amino-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one](/img/structure/B2874152.png)

